1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Overview
Description
1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound consists of a piperazine ring substituted with a butan-2-yl group and a 3,4-dimethoxyphenylmethyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 1-bromo-2-butane to introduce the butan-2-yl group. This is followed by the reaction with 3,4-dimethoxybenzyl chloride to attach the 3,4-dimethoxyphenylmethyl group. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine: Similar structure but with a butyl group instead of butan-2-yl.
1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)ethyl]piperazine: Similar structure but with an ethyl group instead of methyl.
Uniqueness
1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .
Properties
IUPAC Name |
1-butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.C2H2O4/c1-5-14(2)19-10-8-18(9-11-19)13-15-6-7-16(20-3)17(12-15)21-4;3-1(4)2(5)6/h6-7,12,14H,5,8-11,13H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOSOXXFLCEUKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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